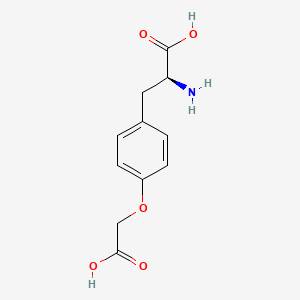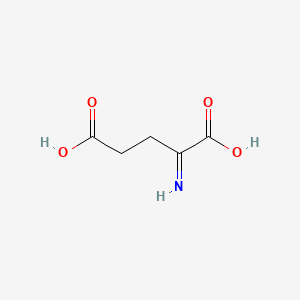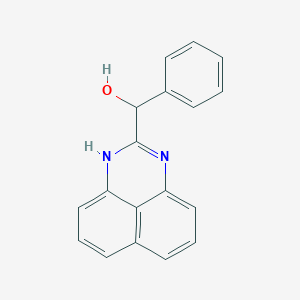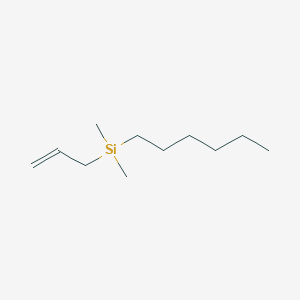
Hexyl(dimethyl)(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(dimethyl)(prop-2-en-1-yl)silane is an organosilicon compound with the chemical formula C11H24Si. It is a colorless liquid with a distinctive odor and is primarily used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes a hexyl group, two methyl groups, and a prop-2-en-1-yl group attached to a silicon atom.
Méthodes De Préparation
Hexyl(dimethyl)(prop-2-en-1-yl)silane can be synthesized through various methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dimethylchlorosilane, followed by the addition of allyl chloride. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Hexyl(dimethyl)(prop-2-en-1-yl)silane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Applications De Recherche Scientifique
Hexyl(dimethyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Mécanisme D'action
The mechanism by which Hexyl(dimethyl)(prop-2-en-1-yl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. This interaction is crucial in processes like hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
Hexyl(dimethyl)(prop-2-en-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Dimethyl(prop-2-en-1-yl)silane: This compound lacks the hexyl group, making it less hydrophobic and potentially less reactive in certain applications.
Hexyl(trimethyl)silane: This compound has three methyl groups instead of the prop-2-en-1-yl group, which can affect its reactivity and the types of reactions it can undergo.
Allyl(dimethyl)silane: Similar to this compound but without the hexyl group, making it less bulky and potentially more reactive in certain substitution reactions.
Propriétés
Numéro CAS |
23755-61-5 |
|---|---|
Formule moléculaire |
C11H24Si |
Poids moléculaire |
184.39 g/mol |
Nom IUPAC |
hexyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C11H24Si/c1-5-7-8-9-11-12(3,4)10-6-2/h6H,2,5,7-11H2,1,3-4H3 |
Clé InChI |
AACFQVBTKSOKSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


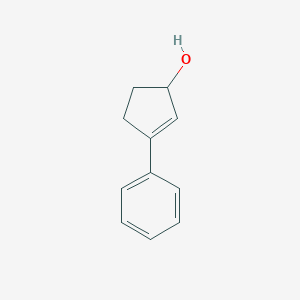
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
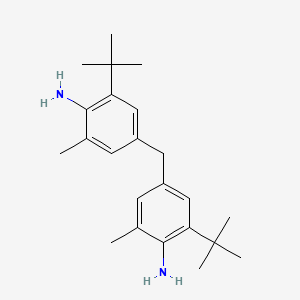
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
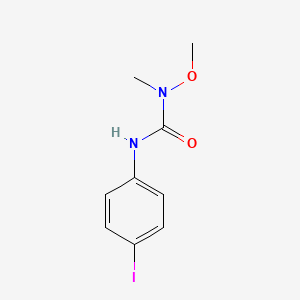
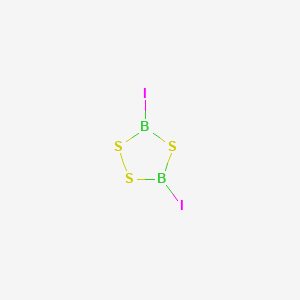
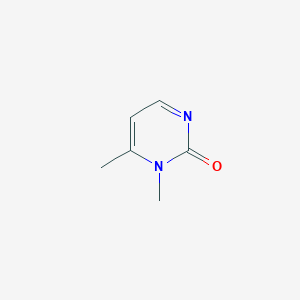
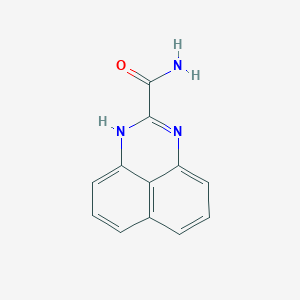
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
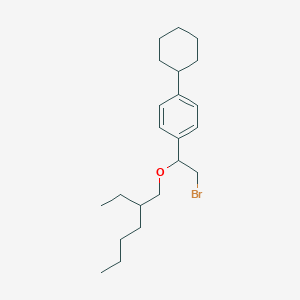
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
